![molecular formula C18H29BrN2Si B1532422 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-36-7](/img/structure/B1532422.png)
5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have attracted wide pharmaceutical interest due to their potential bioactive properties . They are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves reactions with heterocyclic amines and active methylene compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol has been introduced .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) and occur under specific conditions . The reactions can lead to a variety of products with different yields .Scientific Research Applications
Antimicrobial Synthesis
The compound “5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” can be a potential synthon in the synthesis of antimicrobial agents. Derivatives of 2,3-diaminopyridine, which share a similar pyridine structure, have been used in creating imidazo[4,5-b]pyridine compounds with antimicrobial features .
Agricultural Chemicals
Pyridine derivatives have been utilized as starting materials for synthesizing herbicides and insecticides. The compound could potentially be modified for use in developing new agricultural chemicals with enhanced properties .
Cholinesterase Inhibition
Compounds with a pyridine moiety have been involved in the synthesis of cholinesterase inhibitors, which are important in the treatment of diseases like Alzheimer’s. The specific structure of “5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” may offer unique advantages in this research area .
Aryl Halide Chemistry
The bromo and silyl groups present in the compound suggest its utility in aryl halide chemistry, which is pivotal in pharmaceutical synthesis and material science for creating complex molecules .
Imidazo[4,5-b]pyridine Synthesis
This compound could serve as a precursor in the regioselective synthesis of various imidazo[4,5-b]pyridines, which are valuable in pharmacological research due to their diverse biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that in suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .
Result of Action
It’s worth noting that in suzuki–miyaura coupling reactions, the result of the reaction is the formation of a new carbon–carbon bond .
properties
IUPAC Name |
(5-bromo-2-ethylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2Si/c1-8-17-10-15-9-16(19)11-20-18(15)21(17)22(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNKZKAHYEJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678439 | |
Record name | 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246088-36-7 | |
Record name | 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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